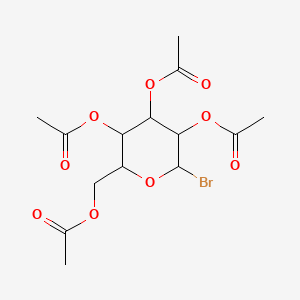
(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate
Übersicht
Beschreibung
(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate is a complex organic compound with a molecular formula of C14H19BrO9. This compound is known for its unique structure, which includes multiple acetoxy groups and a bromine atom attached to a tetrahydro-pyran ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-bromo-tetrahydro-pyran-3-yl ester typically involves the acetylation of a precursor compound. One common method involves the reaction of a tetrahydro-pyran derivative with acetic anhydride in the presence of a catalyst such as pyridine. The bromination step can be achieved using hydrobromic acid (HBr) in acetic acid (AcOH) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully monitored to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydro-pyran derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-bromo-tetrahydro-pyran-3-yl ester involves its interaction with various molecular targets. The bromine atom and acetoxy groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The specific pathways involved depend on the context of its use in research or applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid 4,5-diacetoxy-2-methoxy-6-trityloxymethyl-tetrahydro-pyran-3-yl ester
- Acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-(5-hydroxymethyl-2-methoxy-phenoxy)-tetrahydro-pyran-3-yl ester
- Acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-(3-nitro-phenoxy)-tetrahydro-pyran-3-yl ester
Uniqueness
(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific chemical reactions and research applications where bromine’s reactivity is advantageous .
Eigenschaften
Molekularformel |
C14H19BrO9 |
|---|---|
Molekulargewicht |
411.2 |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11?,12?,13?,14+/m1/s1 |
InChI-Schlüssel |
CYAYKKUWALRRPA-BSZWHHKSSA-N |
SMILES |
Br[C@@H]1[C@H](OC(C)=O)[C@@H](OC(C)=O)[C@@H](OC(C)=O)[C@@H](COC(C)=O)O1 |
Aussehen |
Solid powder |
Reinheit |
>96% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2,3,4,6-tetra-o-acetyl-alpha-galactosylpyranosyl bromide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














